N-(1-Cyano-1-cyclopropylethyl)-2-((4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex molecule featuring:
- A 4H-1,2,4-triazole core substituted with 3,4-dimethylphenyl and phenyl groups.
- A thioacetamide linkage (-S-CO-NH-) connecting the triazole moiety to a cyano-cyclopropylethyl group.
- Cyclopropane and cyano functional groups, which confer steric rigidity and electrophilic character.
Properties
Molecular Formula |
C24H25N5OS |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H25N5OS/c1-16-9-12-20(13-17(16)2)29-22(18-7-5-4-6-8-18)27-28-23(29)31-14-21(30)26-24(3,15-25)19-10-11-19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,26,30) |
InChI Key |
AFCLDNINXZJXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C3CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
The compound N-(1-Cyano-1-cyclopropylethyl)-2-((4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel synthetic molecule that incorporates a triazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.4 g/mol. The compound features a cyclopropyl group and a triazole ring, which are critical for its biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.4 g/mol |
| Triazole Ring | Present (4H-1,2,4-triazol) |
| Functional Groups | Cyano, thioacetamide |
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that triazole derivatives targeting breast cancer cells (MCF-7 and MDA-MB-231) displayed promising cytotoxic effects when combined with conventional chemotherapeutics like doxorubicin .
Antifungal Activity
Triazoles are commonly employed as antifungal agents due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. The compound may demonstrate similar antifungal properties based on its structural characteristics. A comparative study on various triazole derivatives highlighted their effectiveness against several fungal strains, suggesting potential applications in treating fungal infections .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Antimicrobial Activity : By disrupting membrane integrity in fungi and bacteria.
Study 1: Anticancer Efficacy
A recent study investigated the effects of a series of triazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin. The combination index method confirmed a synergistic effect .
Study 2: Antifungal Activity Assessment
In another research effort focusing on antifungal activity, several triazole derivatives were evaluated against common phytopathogenic fungi. The findings suggested that these compounds could effectively inhibit fungal growth at low concentrations, indicating their potential as agricultural fungicides .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with 1,2,3-triazole-based acetamide derivatives synthesized via 1,3-dipolar cycloaddition (click chemistry), as described in recent literature . Key differences in core structure, substituents, and physicochemical properties are highlighted.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Structure: The target compound’s 1,2,4-triazole ring (vs. The thioacetamide linkage (C–S–CO–NH–) in the target compound may increase oxidation susceptibility compared to oxygen-based ethers in analogs like 6a and 6m .
Substituent Effects: The 3,4-dimethylphenyl group on the triazole ring introduces steric bulk and hydrophobicity, contrasting with the naphthalenyloxy groups in 6a and 6m, which enhance π-π stacking but reduce solubility . The cyano-cyclopropylethyl group in the target compound is unique, offering a rigid, planar geometry that could improve target binding specificity compared to the flexible phenylacetamide chains in analogs.
Synthetic Methodology :
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Key Findings:
Implications of Structural Variations
- Solubility: The target’s polar cyano group may improve aqueous solubility compared to naphthalene-containing analogs, which are highly hydrophobic .
- Bioactivity : The 1,2,4-triazole core and thioacetamide linkage could enhance interactions with cysteine protease active sites, whereas 1,2,3-triazole analogs (e.g., 6a, 6m) may exhibit broader but less specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
